molecular formula C12H16ClN3O B1375722 1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one CAS No. 1423887-71-1

1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one

Cat. No. B1375722
M. Wt: 253.73 g/mol
InChI Key: NMFXHVIIQDGGMQ-UHFFFAOYSA-N
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Description

“1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one” is a chemical compound with the molecular weight of 253.73 . It is also known as PF-06815345, a liver-targeted, orally available prodrug .


Molecular Structure Analysis

The IUPAC name for this compound is 1-acetyl-4-[(4-chloro-2-pyridinyl)methyl]piperazine . Its InChI Code is 1S/C12H16ClN3O/c1-10(17)16-6-4-15(5-7-16)9-12-8-11(13)2-3-14-12/h2-3,8H,4-7,9H2,1H3 .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Methods : 1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one and related compounds are synthesized through various methods, including one-pot processes and reactions with different chemical agents. These methods focus on yielding high-purity compounds efficiently (Bhat et al., 2018).
  • Crystal Structure Analysis : Studies on crystal structures of related compounds show detailed molecular geometries, providing insights into their chemical behavior and potential applications (Ullah & Altaf, 2014).

Pharmacological Applications

  • Antitumor Activity : Certain derivatives of piperazine, which include 1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one, have been investigated for their antitumor activities. These compounds show potential in inhibiting tumor DNA methylation, which is a crucial process in cancer development (Hakobyan et al., 2020).
  • Antibacterial and Antifungal Activities : Research indicates that certain azole-containing piperazine derivatives exhibit significant antibacterial and antifungal properties. This suggests potential applications in developing new antimicrobial agents (Gan et al., 2010).

Other Applications

  • Analytical Chemistry : Studies have focused on developing methods for the determination and analysis of piperazine derivatives in biological samples, indicating their relevance in pharmaceutical research and diagnostics (Chavez-Eng et al., 1997).
  • Material Science and Chemistry : Piperazine derivatives are also explored in material science for their luminescent properties and potential in photo-induced electron transfer, showing their versatility beyond pharmacological applications (Gan et al., 2003).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[4-[(4-chloropyridin-2-yl)methyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-10(17)16-6-4-15(5-7-16)9-12-8-11(13)2-3-14-12/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFXHVIIQDGGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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